molecular formula C4H10BN2 B13758981 Borane-piperazine CAS No. 55235-17-1

Borane-piperazine

Cat. No.: B13758981
CAS No.: 55235-17-1
M. Wt: 96.95 g/mol
InChI Key: XYWGMXHWFVLTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Borane-piperazine is a chemical compound formed by the complexation of borane (BH₃) with piperazine (C₄H₁₀N₂). This compound is of significant interest in organic chemistry due to its unique properties and applications, particularly as a reducing agent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Borane-piperazine can be synthesized by reacting piperazine with borane dimethyl sulfide complex in a 1:1 molar ratio. The reaction typically yields a fine white powder of this compound with an 87% weight/weight yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of readily available reagents such as piperazine and borane complexes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of borane-piperazine as a reducing agent involves the donation of hydride ions (H⁻) from the borane moiety to the substrate. This process is facilitated by the complexation with piperazine, which stabilizes the borane and enhances its reactivity. In the context of N-methylation reactions, this compound selectively reduces CO₂ to form methylated amines .

Properties

CAS No.

55235-17-1

Molecular Formula

C4H10BN2

Molecular Weight

96.95 g/mol

InChI

InChI=1S/C4H10N2.B/c1-2-6-4-3-5-1;/h5-6H,1-4H2;

InChI Key

XYWGMXHWFVLTHI-UHFFFAOYSA-N

Canonical SMILES

[B].C1CNCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.